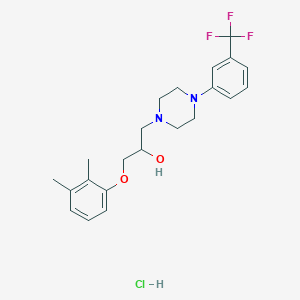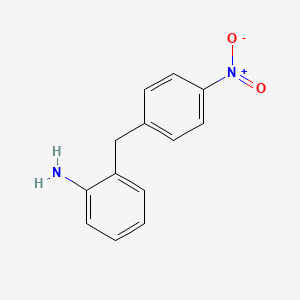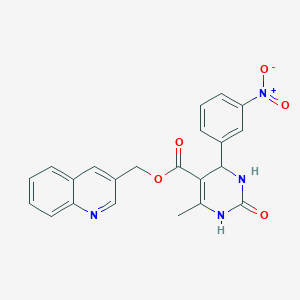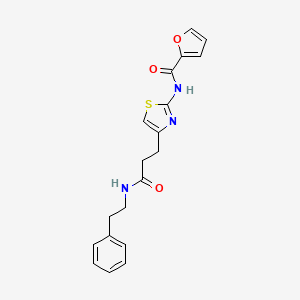![molecular formula C21H17NO5S B2707680 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2097921-11-2](/img/structure/B2707680.png)
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several interesting substructures, including furan, thiophene, and chromene rings. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a five-membered ring containing four carbon atoms and a sulfur atom . Chromene is a heterocyclic compound that consists of a fused benzene and dihydrofuran ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, thiophene, and chromene rings would contribute to the compound’s aromaticity, which could affect its chemical reactivity and physical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its aromaticity and the presence of the various functional groups. For example, the compound might have a relatively high boiling point due to the presence of the aromatic rings .Scientific Research Applications
Synthesis and Biological Evaluation
Innovative chromene derivatives have been synthesized, showcasing the potential of these compounds in biological applications. For instance, some chromene derivatives containing the thiazolidin-4-one ring have been studied for their antibacterial activity against common bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli. These studies highlight the antimicrobial potential of chromene derivatives in combating infections and diseases caused by these pathogens (Ramaganesh, Bodke, & Venkatesh, 2010).
Material Science Applications
Chromene derivatives have shown promising results in material science, particularly in the development of dye-sensitized solar cells. Phenothiazine derivatives with furan and thiophene linkers were synthesized and utilized in dye-sensitized solar cells, revealing an enhancement in solar energy-to-electricity conversion efficiency. Such findings indicate the potential of chromene derivatives in improving renewable energy technologies (Kim et al., 2011).
Antiviral Activities
The antiviral activities of furan-carboxamide derivatives, particularly against the lethal H5N1 influenza A virus, have been explored. Studies demonstrated that certain derivatives exhibit potent inhibitory effects on the virus, showcasing the potential of chromene-related compounds in developing new antiviral drugs (Yongshi et al., 2017).
Chemical Synthesis and Reactivity
Research into the synthesis and reactivity of chromene derivatives has led to the development of new chemical reactions and methodologies. For example, the synthesis of thio- and furan-fused heterocycles from chromene derivatives has been reported, contributing to the field of heterocyclic chemistry by providing new routes to complex structures (Ergun et al., 2014).
Antimicrobial Properties
Further exploring the antimicrobial potential, certain chromene derivatives have been synthesized and tested against clinically isolated drug-resistant bacteria. These studies not only demonstrate the antimicrobial efficacy of these compounds but also offer insights into their mechanism of action through computational studies (Siddiqa et al., 2022).
Future Directions
Mechanism of Action
Target of Action
The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide” contains a chromene moiety, which is a common structural element in many bioactive compounds . Chromenes have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Chromenes often exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
Without specific information on the compound “this compound”, it’s difficult to say which biochemical pathways it might affect. Chromenes have been found to be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
Chromenes have been found to have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5S/c1-25-18-5-2-4-13-10-15(21(24)27-19(13)18)20(23)22-11-16(14-7-9-28-12-14)17-6-3-8-26-17/h2-10,12,16H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDBZRAJVXJPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2707599.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2707605.png)
![4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2707606.png)

![3-Butyl-8-(2-furylmethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2707611.png)



![3-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2707617.png)

![2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2707619.png)
